ethyl (2E)-2-(naphthalen-2-ylmethylidene)hydrazinecarboxylate
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Overview
Description
ETHYL 2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is a chemical compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of a naphthyl group attached to a hydrazinecarboxylate moiety
Preparation Methods
The synthesis of ETHYL 2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the condensation of ethyl hydrazinecarboxylate with 2-naphthaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
ETHYL 2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
ETHYL 2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
ETHYL 2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE can be compared with other similar compounds, such as:
Naphthalene derivatives: Compounds like 2-ethoxynaphthalene and 2-methoxynaphthalene share structural similarities but differ in their functional groups and reactivity.
Hydrazinecarboxylates: Other hydrazinecarboxylate derivatives may have different substituents on the hydrazine moiety, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl N-[(E)-naphthalen-2-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)16-15-10-11-7-8-12-5-3-4-6-13(12)9-11/h3-10H,2H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
DJNHWJRCFOPKAK-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCOC(=O)NN=CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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